CID 78070484
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 78070484 is a chemical compound with unique properties and applications. It is known for its specific interactions and reactions, making it valuable in various scientific fields.
Vorbereitungsmethoden
The synthesis of CID 78070484 involves several steps and specific reaction conditions. One common method includes the use of thionyl chloride and N, N-dimethylformamide in a reaction kettle, followed by heating and reduced pressure distillation . Industrial production methods may vary, but they generally involve similar steps to ensure high purity and yield.
Analyse Chemischer Reaktionen
CID 78070484 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boron trifluoride etherate, which acts as a Lewis acid . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
CID 78070484 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and in biology for understanding molecular interactions. In medicine, it may be involved in drug development and therapeutic research. Its industrial applications include the production of specialized chemicals and materials .
Wirkmechanismus
The mechanism of action of CID 78070484 involves its interaction with specific molecular targets and pathways. Similar to other compounds in its class, it may inhibit certain enzymes or interact with DNA to exert its effects .
Vergleich Mit ähnlichen Verbindungen
CID 78070484 can be compared with other similar compounds, such as those listed in PubChem. These compounds share structural similarities but may differ in their specific interactions and applications . The uniqueness of this compound lies in its specific reaction conditions and the products it forms.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and reactions make it a valuable subject of study and use in research and industry.
Eigenschaften
Molekularformel |
C5H6ClSi |
---|---|
Molekulargewicht |
129.64 g/mol |
InChI |
InChI=1S/C5H6ClSi/c1-3-7(2)5-4-6/h1,4-5H,2H3 |
InChI-Schlüssel |
SVVSMUJJWIWZRO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C=CCl)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.